C24H18FN3O7

Description

Contextualization within Pharmaceutical Sciences and Chemical Biology

In the realm of pharmaceutical sciences , which focuses on the discovery, development, and analysis of drugs, compounds with the molecular formula C24H18FN3O7 are of interest due to their potential as potent and selective inhibitors of key cellular enzymes. tcd.ieunige.ch Specifically, research has highlighted their role as kinase inhibitors. frontiersin.orguniroma1.it Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. uniroma1.itmdpi.com The ability of this compound derivatives to target specific kinases, such as c-Jun N-terminal kinases (JNKs), makes them attractive candidates for the development of novel therapeutic agents. frontiersin.org The quinazoline (B50416) core, a common feature in compounds related to this formula, is recognized as a favorable scaffold for developing EGFR (epidermal growth factor receptor) kinase inhibitors, which are critical in cancer therapy. mdpi.com

From a chemical biology perspective, these compounds serve as powerful molecular probes to investigate complex biological processes. yale.eduwashington.edu Chemical biology utilizes chemical tools to study and manipulate biological systems at the molecular level. yale.eduwashington.edu Derivatives of this compound, with their specific inhibitory actions, allow researchers to dissect the roles of particular kinases in cellular pathways. frontiersin.org For instance, by observing the effects of these inhibitors on cells, scientists can gain a deeper understanding of the signaling cascades that control inflammation, cell proliferation, and cell death. frontiersin.org This knowledge is fundamental for identifying new drug targets and understanding disease mechanisms.

Evolution of Research Interest and Foundational Discoveries

The research interest in compounds related to the this compound formula has evolved from the broader exploration of heterocyclic compounds to a more focused investigation of their specific biological activities. A significant portion of the research has centered on the synthesis and biological evaluation of novel derivatives to improve their potency and selectivity. researchgate.netcnr.itnih.gov

A foundational discovery in this area was the identification of tryptanthrin (B1681603) and its derivatives as potent kinase inhibitors. frontiersin.org Researchers synthesized a series of novel tryptanthrin oxime analogs and evaluated their ability to bind to and inhibit JNKs. frontiersin.org This led to the discovery of specific compounds with submicromolar binding affinities for JNK1, JNK2, and JNK3. frontiersin.org

One of the key foundational findings was the identification of 6-(acetoxyimino)indolo[2,1-b] quinazolin-12(6H)-one (a compound related to the this compound family) as a potent inhibitor of JNKs. frontiersin.org This compound demonstrated significant binding affinity to all three JNK isoforms and effectively inhibited inflammatory responses in cellular models. frontiersin.org Specifically, it was shown to suppress the production of several pro-inflammatory cytokines, including interleukin-6 (IL-6), IL-1α, IL-1β, and tumor necrosis factor (TNF). frontiersin.org

Further research has been driven by the need to understand the structure-activity relationships of these compounds. Molecular modeling studies have been employed to predict how these molecules interact with the catalytic site of their target kinases, providing insights that guide the design of even more effective inhibitors. frontiersin.org The evolution of this research highlights a progressive refinement of chemical structures to achieve greater therapeutic potential, moving from initial hits to optimized lead compounds.

Detailed Research Findings

The following table summarizes key research findings for representative compounds related to the this compound molecular formula, focusing on their activity as kinase inhibitors.

| Compound ID | Target Kinase(s) | Binding Affinity (Kd, nM) | Cellular Inhibition (IC50, µM) | Key Findings | Reference |

| 1j | JNK1, JNK2, JNK3 | 340, 490, 180 | 0.8 (NF-κB/AP-1), 1.7 (IL-6) | Potent pan-JNK inhibitor with anti-inflammatory activity. | frontiersin.org |

Note: Compound 1j is 6-(acetoxyimino)indolo[2,1-b] quinazolin-12(6H)-one, a representative tryptanthrin oxime derivative.

Structure

3D Structure

Properties

Molecular Formula |

C24H18FN3O7 |

|---|---|

Molecular Weight |

479.4 g/mol |

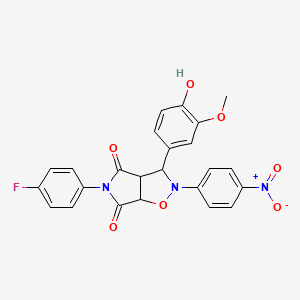

IUPAC Name |

5-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

InChI |

InChI=1S/C24H18FN3O7/c1-34-19-12-13(2-11-18(19)29)21-20-22(35-27(21)16-7-9-17(10-8-16)28(32)33)24(31)26(23(20)30)15-5-3-14(25)4-6-15/h2-12,20-22,29H,1H3 |

InChI Key |

HZOKNNUDXLLVKD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)ON2C5=CC=C(C=C5)[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of C24h18fn3o7

Established Synthetic Pathways for the C24H18FN3O7 Core Structure

The synthesis of molecules with the this compound formula is centered around the construction of a core imidazo[4,5-b]pyridine ring system. google.comnih.gov Established synthetic routes typically involve a multi-step process that begins with substituted diaminopyridines. nih.govsavemyexams.com

A common strategy involves the reaction of a 2,3-diaminopyridine (B105623) derivative with an appropriate aldehyde or its bisulfite adduct to form the imidazole (B134444) ring. nih.gov For the specific this compound structure, this would entail a sophisticated 2,3-diaminopyridine precursor already bearing the necessary side chains or functional groups that can be elaborated later. The key steps often include:

Formation of the Imidazo[4,5-b]pyridine Scaffold: Reacting a functionalized 2,3-diaminopyridine with a reagent that provides the C2 carbon of the imidazole ring. This is a crucial cyclization step. nih.gov

N-Arylation: Coupling of the imidazo[4,5-b]pyridine core with a substituted phenyl ring, such as a 3-fluoro-4-morpholinylphenyl group. This is often achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Side-Chain Elaboration: The final key fragments, such as the (tetrahydro-2H-pyran-4-yl)acetamide moiety, are introduced by alkylating a suitable position on the core structure, followed by further chemical transformations. savemyexams.com

These pathways are designed to build the complex molecule step-by-step, allowing for purification and characterization of intermediates along the way. savemyexams.comnih.govnih.gov

Development of Advanced Synthetic Strategies for this compound Analogues

To explore the chemical space around this compound and to improve synthetic efficiency, researchers have developed more advanced strategies. chemrxiv.orgarkat-usa.org These methods aim to provide more direct and versatile access to a wide range of analogues for biological evaluation. arkat-usa.orgrsc.org

Advanced approaches may include:

Convergent Synthesis: Designing pathways where large, complex fragments of the molecule are synthesized separately and then joined together in the final stages. chemrxiv.org This contrasts with a linear approach and is often more efficient for producing diverse analogues.

Combinatorial Chemistry: Utilizing mixture-based combinatorial libraries and positional scanning to rapidly generate a large number of related compounds. mdpi.com This allows for the efficient exploration of different substituents at various positions on the molecular scaffold.

Novel Catalyst Systems: Employing modern catalysts, such as palladium or copper complexes, to facilitate challenging bond formations, like C-N and C-C cross-coupling reactions, under milder and more efficient conditions. arkat-usa.org

These strategies enable the synthesis of libraries of compounds where specific parts of the molecule, such as the morpholine (B109124) ring, the fluorophenyl group, or the tetrahydropyran (B127337) moiety, are systematically varied. rsc.orgnih.gov

Strategic Derivatization for Pharmacological Optimization of this compound

The targeted modification of the this compound structure is essential for optimizing its pharmacological properties. researchgate.net This process is guided by structure-activity relationship (SAR) studies and often involves stereoselective synthesis to control the three-dimensional shape of the molecule.

Design Principles for Structure-Activity Relationship Exploration

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and involve systematically altering a molecule's structure to understand how these changes affect its biological activity. oncodesign-services.com For this compound analogues, SAR exploration focuses on identifying the pharmacophore—the key molecular features responsible for biological action. oncodesign-services.com

Key principles include:

Isosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to probe their importance. For example, replacing the morpholine ring with thiomorpholine (B91149) or piperazine.

Functional Group Modification: Altering or removing functional groups like the fluorine atom or the carbonyl groups to determine their role in target binding. mdpi.com

Conformational Restriction: Introducing elements that reduce the flexibility of the molecule, which can lead to higher potency and selectivity.

The data gathered from these modifications are crucial for designing more effective compounds.

Table 1: Hypothetical SAR Data for this compound Analogues This table illustrates the type of data generated during an SAR study. The activity data is hypothetical and for illustrative purposes only.

| Analogue ID | R1 Group (at Pyridine Core) | R2 Group (Amide Moiety) | Relative Potency (IC50) |

|---|---|---|---|

| This compound | 3-fluoro-4-morpholinophenyl | Tetrahydro-2H-pyran-4-yl | 1.0 (Reference) |

| ANA-01 | 4-morpholinophenyl | Tetrahydro-2H-pyran-4-yl | 0.5 |

| ANA-02 | 3-fluoro-4-thiomorpholinophenyl | Tetrahydro-2H-pyran-4-yl | 0.8 |

| ANA-03 | 3-fluoro-4-morpholinophenyl | Cyclohexyl | 1.2 |

| ANA-04 | 3-fluoro-4-morpholinophenyl | Phenyl | 0.2 |

Stereoselective Synthesis and Chiral Modifications

Stereoselective synthesis refers to chemical reactions that preferentially form one stereoisomer over another. iupac.orgegrassbcollege.ac.in The this compound molecule contains a chiral center, meaning it exists as a pair of enantiomers. The biological activity of such molecules often resides in only one of these enantiomers. mdpi.comlibguides.com

Key aspects of stereoselective synthesis in this context include:

Asymmetric Induction: Using a chiral auxiliary or catalyst to guide a reaction towards the formation of the desired enantiomer. libguides.com

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule to build the desired stereocenter into the final product.

Enantiomeric Resolution: Synthesizing the molecule as a racemic mixture (equal amounts of both enantiomers) and then separating them, often using chiral chromatography or enzymatic methods. nih.gov

Research has shown that modifications to stereochemistry can have a significant impact on the inhibitory properties of complex molecules. mdpi.com For instance, the synthesis of specific D- or L-ribose derivatives in nucleoside analogues is crucial for their activity. diva-portal.orgnih.gov

Analytical Characterization Techniques in Synthetic Studies of this compound Derivatives

The confirmation of the structure and purity of newly synthesized this compound derivatives is accomplished using a suite of modern analytical techniques. unito.itnih.gov Each method provides specific information about the molecule's composition and three-dimensional arrangement.

Table 2: Key Analytical Techniques and Their Applications

| Technique | Abbreviation | Information Provided |

|---|---|---|

| Nuclear Magnetic Resonance Spectroscopy | NMR (¹H, ¹³C, ¹⁹F) | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of specific nuclei (e.g., hydrogen, carbon, fluorine). unito.itnih.gov |

| Mass Spectrometry | MS (e.g., HRMS) | Determines the precise molecular weight and elemental composition of the compound, confirming its molecular formula. nih.gov |

| High-Performance Liquid Chromatography | HPLC | Used to separate the compound from impurities, assess its purity, and, in chiral variants, separate enantiomers. nih.gov |

| X-ray Crystallography | - | Provides the definitive three-dimensional structure of the molecule in its solid state, including bond lengths, angles, and absolute stereochemistry. diva-portal.org |

| Infrared Spectroscopy | IR | Identifies the presence of specific functional groups (e.g., C=O, N-H, C-F) based on their characteristic vibrational frequencies. unito.it |

These techniques are used in combination to unambiguously identify each new analogue and ensure its suitability for further study. uc.pt

Compound Names Table

| Molecular Formula | IUPAC Name / Description |

| This compound | (S)-N-((3-(3-fluoro-4-(morpholine-4-carbonyl)phenyl)-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)methyl)-2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetamide |

| C16H20FN3O4 | N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide nih.gov |

| - | Imidazo[4,5-b]pyridine google.comnih.gov |

| - | 2,3-diaminopyridine nih.gov |

Preclinical Pharmacological Investigations of C24h18fn3o7

In Vitro Biological Efficacy Profiling of Volasertib and its Derivatives

Cell-Based Functional Assays and Phenotypic Screening

Volasertib has demonstrated significant antiproliferative effects in a wide range of cancer cell lines. nih.gov In cell-based assays, it effectively induces mitotic arrest, leading to programmed cell death (apoptosis). cancer-research-network.comwikipedia.org For example, treatment of non-small cell lung cancer (NSCLC) and colon cancer cells with volasertib leads to G2/M cell cycle arrest and subsequent apoptosis. cancer-research-network.comwikipedia.org

In a study involving NSCLC cell lines, volasertib showed a clear concentration-dependent growth inhibition. nih.gov The effectiveness of volasertib was found to be influenced by the p53 tumor suppressor status of the cells, with p53 wild-type cells showing greater sensitivity. nih.govnih.gov Specifically, volasertib induced more significant apoptotic cell death and cellular senescence in p53 wild-type cells, whereas mitotic arrest was more pronounced in cells with nonfunctional p53. nih.govnih.gov

Phenotypic screening has shown that volasertib treatment leads to a characteristic "Polo arrest," where cells accumulate in the early M phase of the cell cycle with monopolar spindles. core.ac.uk This phenotype is a direct result of PLK1 inhibition, which disrupts proper spindle assembly during mitosis. cancer-research-network.com

| Cell Line | Cancer Type | Observed Effect | IC50 / EC50 (nM) |

|---|---|---|---|

| A549 | Non-Small Cell Lung Cancer | G2/M arrest, apoptosis | Data not specified |

| HCT116 | Colon Carcinoma | Inhibits proliferation | 23 |

| NCI-H460 | Non-Small Cell Lung Cancer | Inhibits proliferation, mitotic arrest, apoptosis | 21 |

| MyLa | T-cell Lymphoma | Reduced cell viability, apoptosis | <50 |

| Caski & HeLa | Cervical Cancer | Growth inhibition, G2/M arrest, apoptosis | Data not specified |

Enzyme Inhibition and Receptor Binding Kinetics

Volasertib is a highly potent and selective ATP-competitive inhibitor of PLK1. cancer-research-network.commedchemexpress.com In cell-free assays, it exhibits an IC50 value of 0.87 nM for PLK1. medchemexpress.comselleckchem.com Its selectivity for PLK1 is significantly higher than for other members of the Polo-like kinase family, PLK2 and PLK3, with IC50 values of 5 nM and 56 nM, respectively. medchemexpress.comcore.ac.ukselleckchem.com This indicates a 6-fold and 65-fold greater selectivity for PLK1 over PLK2 and PLK3. selleckchem.comnih.gov At concentrations up to 10 µM, volasertib shows no significant inhibitory activity against a panel of over 50 other kinases, highlighting its specificity. selleckchem.comnih.gov

The mechanism of action involves volasertib binding to the ATP-binding pocket of the PLK1 protein, which competitively inhibits its kinase activity. cancer-research-network.comwikipedia.org This inhibition prevents the phosphorylation of downstream substrates that are crucial for various stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. cancer-research-network.comnih.gov Recent studies have also suggested that volasertib can act as a dual inhibitor, targeting Bromodomain-containing protein 4 (BRD4) in addition to PLK1, which may contribute to its anticancer effects by suppressing c-myc transcription. nih.gov

| Kinase | IC50 (nM) | Selectivity vs. PLK1 |

|---|---|---|

| PLK1 | 0.87 | - |

| PLK2 | 5 | 6-fold lower |

| PLK3 | 56 | 65-fold lower |

Investigation in Complex Biological Systems (e.g., organoids, ex vivo tissues)

Preclinical investigations have extended to more complex biological systems to better predict clinical outcomes. In ex vivo studies using bone marrow samples from acute myeloid leukemia (AML) patients, volasertib has shown high efficacy. researchgate.net These findings demonstrate the compound's activity in primary patient-derived cells, which are more representative of the disease than established cell lines. While specific data on organoid studies with volasertib is not detailed in the provided search results, the use of patient-derived xenograft (PDX) models, which are closely related to ex vivo tissue studies, has been a key part of its preclinical evaluation.

In Vivo Preclinical Efficacy and Pharmacodynamic Evaluation

Selection and Validation of Relevant Preclinical Animal Models

A variety of preclinical animal models have been utilized to evaluate the in vivo efficacy of volasertib. nih.gov The most common models are human tumor xenografts, where cancer cell lines are implanted subcutaneously into immunodeficient mice. nih.govselleckchem.com These models have been used for a range of cancers, including colon carcinoma, NSCLC, and AML. selleckchem.comresearchgate.net

Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into a mouse, have also been employed. nih.govnih.gov PDX models are considered superior for predicting clinical efficacy as they better retain the heterogeneity and genetic characteristics of the original human tumor. mdpi.com Such models have been used to test volasertib in cancers like small cell lung cancer (SCLC), hepatoblastoma, and chordoma. nih.govnih.govmdpi.com For instance, in SCLC PDX models, volasertib showed efficacy equivalent to standard-of-care chemotherapies. mdpi.com

Assessment of Pharmacological Endpoints in Preclinical Animal Studies

The primary pharmacological endpoint in most in vivo studies is the inhibition of tumor growth. cancer-research-network.comnih.govmdpi.com This is typically measured by monitoring tumor volume over time in treated versus control groups. mdpi.com In numerous xenograft models, volasertib has been reported to induce tumor regression. nih.gov For example, in a hepatoblastoma PDX model, a statistically significant difference in tumor size was observed between the control and volasertib-treated groups. nih.gov

Pharmacodynamic endpoints are also assessed to confirm that the drug is engaging its target in vivo. This can involve analyzing tumor tissue for biomarkers of PLK1 inhibition, such as an increase in the mitotic index and apoptosis. selleckchem.com In chordoma PDX models, RT-PCR and RNAseq analyses were used to study changes in cell cycle markers following treatment. nih.govnih.gov These studies help to correlate the observed antitumor activity with the drug's mechanism of action.

| Cancer Type | Animal Model | Key Findings |

|---|---|---|

| Small Cell Lung Cancer | PDX Model | Significant tumor growth inhibition, equivalent efficacy to standard care. mdpi.com |

| Hepatoblastoma | PDX Model | Statistically significant reduction in tumor size. nih.gov |

| Chordoma | PDX Model | Slight tumor growth response, not statistically significant in the models tested. nih.gov |

| Acute Myeloid Leukemia | Xenograft Model | High efficacy as a single agent and in combination. researchgate.net |

| Colon Carcinoma | Xenograft Model | Significant inhibition of tumor growth. selleckchem.com |

Dose-Response Relationships in Preclinical Efficacy Models

The establishment of a dose-response relationship is a fundamental step in preclinical pharmacology, defining the connection between the administered dose of a compound and its observed therapeutic effect. In preclinical efficacy models, which can range from in vitro cell-based assays to in vivo animal models of specific diseases, a compound like C24H18FN3O7 would be administered across a range of concentrations. The goal is to identify the minimal effective dose and the dose at which the therapeutic effect reaches a plateau.

Typically, these studies generate data that, when plotted, form a sigmoidal curve. Key parameters derived from this curve include the EC50 (half-maximal effective concentration) or ED50 (half-maximal effective dose), which represent the concentration or dose required to elicit 50% of the maximum response. For instance, in a cancer model, this might be the dose required to achieve 50% tumor growth inhibition. The steepness of the curve provides insights into the compound's therapeutic window. However, without experimental data, a dose-response table for this compound cannot be constructed.

Table 1: Illustrative Dose-Response Data in a Hypothetical Preclinical Cancer Model This table is for illustrative purposes only and does not represent actual data for this compound.

| Dose (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|

| 1 | 10 |

| 5 | 45 |

| 10 | 75 |

| 20 | 90 |

| 40 | 92 |

Preclinical Pharmacokinetic (PK) and Biotransformation Studies

Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug (ADME). These studies are vital for determining a compound's viability as a therapeutic agent.

To understand how this compound would behave in a living organism, its absorption and distribution would be studied in various preclinical animal models. Following administration (e.g., oral or intravenous), blood samples are collected over time to measure the concentration of the compound. Key pharmacokinetic parameters are then calculated, including:

Cmax: The maximum concentration of the drug in the blood.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of the total drug exposure over time.

Bioavailability: The fraction of an administered dose that reaches the systemic circulation.

Volume of Distribution (Vd): An indicator of how widely the drug is distributed throughout the body's tissues.

These parameters help to predict how the drug will be absorbed and where it will go in the body. Without experimental data, a pharmacokinetic profile for this compound cannot be provided.

Table 2: Illustrative Pharmacokinetic Parameters in a Hypothetical Preclinical Species This table is for illustrative purposes only and does not represent actual data for this compound.

| Parameter | Value | Unit |

|---|---|---|

| Cmax | 1500 | ng/mL |

| Tmax | 2 | hours |

| AUC (0-24h) | 12000 | ng*h/mL |

| Bioavailability | 60 | % |

| Volume of Distribution | 2.5 | L/kg |

Metabolic Pathways and Metabolite Identification in Preclinical Models

There is no available information on the metabolic pathways of this compound in any preclinical models. Studies to identify the biotransformation of this compound, including potential Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, have not been published. Consequently, no metabolites of this compound have been identified or characterized.

Excretion Routes and Clearance Mechanisms in Preclinical Studies

Information regarding the elimination of this compound from the body is not available. There are no published preclinical studies that describe the primary routes of excretion, such as renal or biliary pathways. Furthermore, the clearance mechanisms, including hepatic metabolism and renal filtration, have not been determined for this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C24h18fn3o7

Fundamental Concepts of SAR in C24H18FN3O7 Analogues

The exploration of Structure-Activity Relationships (SAR) for analogues of this compound, which are part of the broader family of HIV integrase inhibitors, is centered on identifying key structural motifs and functional groups that dictate their inhibitory potency. Research into this class of compounds has revealed that their mechanism of action often involves the chelation of essential metal ions within the active site of the HIV integrase enzyme, thereby blocking the strand transfer process crucial for viral replication. nih.govmdpi.com

Key SAR findings for related integrase inhibitors, which inform the study of this compound analogues, highlight the importance of several structural features:

Metal-Chelating Core: A common feature in many integrase inhibitors is a triad (B1167595) of atoms, typically oxygen or nitrogen, arranged in a specific spatial orientation to coordinate with two magnesium ions (Mg2+) in the enzyme's active site. Modifications to this core can significantly impact the compound's inhibitory activity.

Halogenated Benzyl (B1604629) Group: The presence and position of a halogenated benzyl group are often critical. This moiety can engage in vital hydrophobic and π-π stacking interactions within a hydrophobic pocket of the enzyme. The nature and location of the halogen substituent can fine-tune these interactions and, consequently, the compound's potency.

Systematic studies on analogues involve modifying these key regions to probe their influence on biological activity, leading to a qualitative understanding of the structural requirements for potent inhibition.

Methodologies for SAR Determination and Interpretation

To systematically elucidate the SAR of this compound and its analogues, researchers employ a combination of synthetic chemistry and advanced analytical techniques.

Systematic Chemical Modifications of this compound and Analogues

The cornerstone of SAR studies is the systematic synthesis and biological evaluation of a series of structurally related compounds. mdpi.commdpi.com For this compound analogues, this involves:

Modification of the Metal-Chelating Core: Synthesizing derivatives where the atoms involved in metal chelation are altered or replaced to assess the impact on inhibitory concentration (IC50) values.

Substitution on Aromatic Rings: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the aromatic rings to probe electronic and steric effects on binding.

Alteration of the Linker: Varying the length, rigidity, and chemical nature of the linker connecting different pharmacophoric elements to optimize the spatial arrangement for ideal target interaction.

The resulting data, which correlates structural changes with shifts in biological activity, allows for the construction of a detailed SAR map.

The following table illustrates hypothetical data from systematic modifications of a core scaffold related to this compound, demonstrating how changes in substituents can influence inhibitory activity.

| Compound ID | R1 Substituent | R2 Substituent | IC50 (nM) |

| A-1 | -H | -F | 15.2 |

| A-2 | -CH3 | -F | 25.8 |

| A-3 | -OCH3 | -F | 12.1 |

| A-4 | -H | -Cl | 18.5 |

| A-5 | -H | -Br | 22.4 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Chemogenomic Approaches to SAR Analysis

Chemogenomic approaches provide a broader perspective on SAR by analyzing the interactions of a library of compounds, including this compound analogues, against a panel of related biological targets. This methodology helps in understanding the selectivity profile of the compounds and can reveal potential off-target effects. By correlating the chemical structures with their activity profiles across multiple targets, researchers can identify structural features that confer target specificity, a crucial aspect of drug development.

QSAR Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) studies move beyond the qualitative insights of SAR by establishing mathematical models that correlate the chemical structures of compounds with their biological activities. nih.govwikipedia.org

Molecular Descriptors for this compound Derivatives

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. ucsb.eduresearchgate.net For this compound derivatives, a wide range of descriptors are employed, categorized as:

Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight, number of atoms, and number of rotatable bonds.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its branching and shape.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. ucsb.edu

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and include information about its volume, surface area, and shape.

The selection of appropriate descriptors is a critical step in building a predictive QSAR model.

Below is a table of common molecular descriptors that would be relevant for QSAR studies of this compound derivatives.

| Descriptor Type | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Number of Rotatable Bonds (nRotB) | The number of bonds that allow free rotation around them. | |

| Topological | Wiener Index | A distance-based topological index. |

| Electronic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | |

| 3D | Molecular Surface Area | The total surface area of the molecule. |

Statistical and Machine Learning Approaches for QSAR Model Generation

Once the molecular descriptors are calculated, various statistical and machine learning methods are used to develop the QSAR model. mdpi.com These methods aim to find a mathematical equation that best describes the relationship between the descriptors (independent variables) and the biological activity (dependent variable). scribd.com

Commonly used techniques include:

Principal Component Analysis (PCA): A dimensionality reduction technique used to identify the most important descriptors and visualize the relationships between compounds. biorxiv.org

Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a dependent variable and one or more independent variables. biointerfaceresearch.comresearchgate.net

Multiple Non-Linear Regression (MNLR): An extension of MLR that can model non-linear relationships between the descriptors and the biological activity.

Artificial Neural Networks (ANN): A machine learning approach inspired by the structure of the human brain, capable of modeling complex non-linear relationships.

The developed QSAR models must be rigorously validated to ensure their predictive power for new, untested compounds. nih.gov This is typically done by dividing the initial dataset into a training set for model building and a test set for external validation. A robust and predictive QSAR model serves as a powerful in silico tool for screening virtual libraries of compounds and prioritizing the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Computational and Theoretical Approaches in C24h18fn3o7 Research

Molecular Modeling and Dynamics Simulations

General methodologies in molecular modeling and dynamics simulations are widely used to study compounds with similar complexity. These techniques allow researchers to simulate the behavior of molecules at an atomic level, offering predictions of their dynamic properties.

Conformational Analysis and Flexibility of C24H18FN3O7

A conformational analysis of this compound would typically involve computational methods to identify the molecule's stable three-dimensional structures, or conformers, and to understand its flexibility. This would be achieved by systematically rotating the single bonds within the molecule and calculating the potential energy of each resulting geometry. Molecular dynamics simulations could further elucidate the dynamic transitions between these conformers over time. However, no such specific study has been published for this compound.

Protein-Ligand Docking and Binding Mode Prediction

Protein-ligand docking is a computational technique used to predict how a small molecule, such as this compound, might bind to a specific protein target. researchgate.net This involves predicting the preferred orientation of the ligand within the protein's binding site and estimating the strength of the interaction. Such studies are crucial in drug discovery. Without a specified protein target for this compound, and in the absence of published research, no information on its binding modes can be provided.

Molecular Dynamics Simulations of this compound-Target Complexes

Following a docking study, molecular dynamics simulations are often employed to study the stability and dynamics of the predicted protein-ligand complex. nih.gov These simulations can provide a more detailed picture of the interactions between the molecule and its target, including the role of solvent molecules. As no docking studies have been reported for this compound, there are no subsequent molecular dynamics simulations of its potential complexes to analyze.

Quantum Chemical and Electronic Structure Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to investigate the electronic structure and properties of molecules. wikipedia.org

Reactivity Prediction and Reaction Mechanism Studies

Quantum chemical methods can be used to predict the reactivity of a molecule by calculating properties such as molecular orbital energies and charge distributions. These calculations can also be used to study the mechanisms of chemical reactions by mapping out the energy landscape of the reaction pathway. No studies on the reactivity or reaction mechanisms of this compound using these methods have been found in the scientific literature.

Electronic Properties and Interaction Analysis

Calculations of a molecule's electronic properties, such as its dipole moment, polarizability, and electronic transitions, provide fundamental insights into its behavior and interactions with other molecules and with electromagnetic fields. mdpi.com Analysis of the electron density can reveal details about chemical bonding and non-covalent interactions. Specific electronic property data for this compound is not available as no such quantum chemical studies have been published.

Table of Chemical Compounds

Since no specific chemical compounds were mentioned in relation to this compound in the available literature, a table of mentioned compounds cannot be generated.

Application of Artificial Intelligence and Machine Learning in Dolutegravir Research

Artificial intelligence (AI) and machine learning (ML) have emerged as powerful tools in drug discovery and development, offering the potential to accelerate the identification of novel drug candidates and optimize existing ones. researchgate.net In the context of Dolutegravir research, these computational techniques are being applied to predict biological activity and to design novel analogues with improved properties.

Predictive Analytics for Biological Activity

Machine learning models, particularly those based on Quantitative Structure-Activity Relationships (QSAR), have been employed to predict the biological activity of HIV-1 integrase inhibitors. nih.govnih.gov These models establish a mathematical relationship between the chemical structure of a compound and its inhibitory activity against the integrase enzyme. By training on large datasets of known inhibitors, these models can predict the activity of new, untested compounds. researchgate.net

Several studies have utilized various ML algorithms, such as Random Forest, Support Vector Machines, and deep neural networks, to build predictive models for HIV-1 integrase inhibitors. nih.govfrontiersin.org These models can be used for virtual screening of large compound libraries to identify potential new drug candidates. frontiersin.org For instance, a study might use a model to predict the half-maximal inhibitory concentration (IC50) of a series of compounds against HIV-1 integrase, helping to prioritize which compounds to synthesize and test in the lab. biointerfaceresearch.com

| Algorithm | Application | Performance Metric | Reference |

|---|---|---|---|

| Random Forest (RF) | Predicting viral load suppression | 94% F-score, 82% AUC | frontiersin.org |

| Support Vector Machine (SVM) | Classification of HIV-1 integrase inhibitors | High accuracy in distinguishing active from inactive compounds | nih.gov |

| XGBoost | Model development for inhibitor classification | Average Precision (AP) of 0.929 | nih.gov |

| Naïve Bayes (NB) | Predicting viral load suppression | 89% F-score, 82% AUC | frontiersin.org |

De Novo Design and Virtual Library Generation for Dolutegravir Analogues

Theoretical Frameworks Guiding Dolutegravir Research

The development of Dolutegravir was guided by a deep understanding of the molecular interactions between the drug and its biological target, HIV-1 integrase. This understanding was built upon a foundation of theoretical frameworks, including conceptual models of compound-target interactions and the principles of rational drug design.

Conceptual Models for Compound-Biological Target Interactions

The interaction between Dolutegravir and the HIV-1 integrase enzyme is a complex process that has been extensively studied using computational methods. semanticscholar.orgnih.gov Molecular modeling and simulation techniques have been used to build three-dimensional models of the Dolutegravir-integrase complex, providing insights into the key binding interactions. nih.govresearchgate.net

These models have revealed that Dolutegravir binds to the active site of the integrase enzyme and chelates two essential magnesium ions, which are critical for the enzyme's catalytic activity. nih.govtandfonline.com The drug forms a network of hydrogen bonds and other non-covalent interactions with the surrounding amino acid residues, which contributes to its high binding affinity and long residence time at the active site. semanticscholar.orgresearchgate.net These computational models have also been instrumental in understanding the mechanisms of drug resistance, as they can predict how mutations in the integrase enzyme might affect Dolutegravir binding. biorxiv.orgsaudijournals.com

| Interaction Type | Key Residues/Components | Significance | Reference |

|---|---|---|---|

| Metal Chelation | Two Mg2+ ions in the active site | Essential for inhibiting the catalytic activity of integrase | nih.govtandfonline.com |

| Hydrogen Bonding | Amino acid residues in the active site | Contributes to high binding affinity | semanticscholar.org |

| Halogen Bonding | Difluorobenzene moiety of Dolutegravir and viral DNA bases | Enhances binding affinity to the intasome | researchgate.net |

Principles of Rational Drug Design (as applied to Dolutegravir)

The development of Dolutegravir is a prime example of rational drug design, a process that involves the design of a drug molecule based on a detailed understanding of its biological target. nih.govnih.gov The design of Dolutegravir was guided by several key principles:

Structure-Based Drug Design: The three-dimensional structure of the HIV-1 integrase enzyme was used to guide the design of molecules that would fit snugly into the active site and inhibit its function. nih.govbenthamdirect.com

Ligand-Based Drug Design: Knowledge of the structure-activity relationships of earlier generations of integrase inhibitors was used to design new compounds with improved potency and resistance profiles. nih.gov

Pharmacophore Modeling: A pharmacophore model, which defines the essential three-dimensional features required for a molecule to bind to the integrase active site, was used to guide the design of Dolutegravir. rsc.org

Optimization of Pharmacokinetic Properties: The chemical structure of Dolutegravir was optimized to ensure that it has favorable pharmacokinetic properties, such as good oral bioavailability and a long half-life. who.int

Through the application of these principles, researchers were able to design a highly potent and effective HIV-1 integrase inhibitor with a high barrier to resistance. nih.govnih.gov

Future Research Directions and Translational Perspectives for C24h18fn3o7

Exploration of Novel Therapeutic Indications for C24H18FN3O7 (Preclinical Focus)

The exploration of novel therapeutic indications for the compound this compound is a critical step in realizing its full clinical potential. Preclinical research serves as the foundation for identifying new diseases or conditions where this molecule could offer a therapeutic benefit. The process typically begins with a deep understanding of the compound's mechanism of action and its molecular targets. Initial investigations may utilize both target-based and phenotype-based discovery approaches to uncover new therapeutic avenues. humanspecificresearch.org Target-based approaches would focus on identifying the specific biological targets, such as proteins or enzymes, that this compound interacts with and then correlating these targets with various disease pathways. humanspecificresearch.org In contrast, phenotype-based screening involves testing the compound across a diverse range of disease models to observe any desired therapeutic effects without prior knowledge of the specific target. humanspecificresearch.org

Preclinical evaluation is an essential part of developing any new drug and requires rigorous testing to characterize its biological behavior and assess its suitability for clinical application. iaea.org For a novel compound like this compound, this involves a battery of in vitro and in vivo studies. In vitro assays using cell cultures can provide initial insights into the compound's efficacy and mechanism. Following this, animal models that mimic human diseases are employed to evaluate the compound's therapeutic effects in a more complex biological system. fda.gov These preclinical studies are vital to establish biological plausibility and identify a biologically active dose level before proceeding to human trials. fda.gov The selection of appropriate preclinical models is paramount and is guided by the hypothesized mechanism of action and potential therapeutic areas.

Table 1: Hypothetical Preclinical Models for Exploring Novel Indications of this compound

| Model Type | Specific Model | Therapeutic Area Under Investigation | Key Endpoints |

|---|---|---|---|

| In Vitro | Cancer Cell Lines (e.g., A549, MCF-7) | Oncology | Cell Viability, Apoptosis Induction, Cell Cycle Arrest |

| In Vitro | Patient-Derived Organoids | Oncology / Personalized Medicine | Tumor Growth Inhibition, Biomarker Expression |

| In Vivo | Xenograft Mouse Model (subcutaneous tumor) | Oncology | Tumor Growth Delay, Metastasis Inhibition |

| In Vivo | Transgenic Mouse Model of Alzheimer's Disease | Neurodegenerative Disease | Amyloid Plaque Reduction, Cognitive Function Improvement |

| In Vitro | Primary Neuronal Cultures | Neurodegenerative Disease | Neuroprotection, Neurite Outgrowth |

| In Vivo | Collagen-Induced Arthritis Rat Model | Autoimmune Disease | Reduction in Joint Inflammation, Pro-inflammatory Cytokine Levels |

Development of Advanced Delivery Systems (Academic Research Focus)

The therapeutic efficacy of this compound could be significantly enhanced through the development of advanced drug delivery systems. Many novel therapeutic molecules, particularly those with complex structures, face challenges such as poor solubility, rapid degradation, and off-target effects. cas.org Advanced delivery systems aim to overcome these barriers by protecting the active molecule and ensuring it reaches the target site in the body at a therapeutic concentration. mdpi.comencyclopedia.pub Academic research in this area is focused on creating innovative formulations that can improve the pharmacokinetic and pharmacodynamic properties of drugs like this compound.

Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, offer a versatile platform for encapsulating both hydrophilic and lipophilic compounds. mdpi.comencyclopedia.pub These systems can protect the drug from enzymatic degradation in the bloodstream, control its release over time, and can be engineered for targeted delivery to specific cells or tissues. encyclopedia.pubri.se For instance, the surface of nanoparticles can be modified with ligands that bind to receptors overexpressed on cancer cells, thereby increasing the drug's concentration at the tumor site while minimizing exposure to healthy tissues. mdpi.com The development of such systems for this compound would be a key focus of academic research to optimize its therapeutic index. mdpi.com

Table 2: Comparison of Potential Advanced Delivery Systems for this compound

| Delivery System | Description | Potential Advantages for this compound | Research Focus |

|---|---|---|---|

| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate aqueous or lipid-soluble drugs. mdpi.com | Biocompatible, can carry a wide range of molecules, potential for surface modification. cas.orgmdpi.com | Optimizing lipid composition for stability and release kinetics. |

| Polymeric Nanoparticles | Solid particles made from biodegradable polymers that can encapsulate or adsorb the drug. encyclopedia.pub | Controlled and sustained release, protection of the drug from degradation. encyclopedia.pubri.se | Polymer selection and particle size optimization for biodistribution. |

| Lipid-Drug Conjugates | Covalent attachment of a lipid moiety to the drug molecule to form a prodrug. cas.org | Improved pharmacokinetic profile, potentially lower toxicity. cas.org | Design of cleavable linkers for drug release at the target site. |

| Stimuli-Responsive Systems | Systems designed to release the drug in response to specific triggers like pH, temperature, or enzymes. cas.org | Targeted drug release in the disease microenvironment, reducing systemic exposure. cas.org | Engineering materials that respond to specific biological cues. |

Integration of Multi-Disciplinary Approaches in this compound Research

The successful development of a novel compound like this compound from a laboratory finding to a clinical candidate necessitates a highly integrated, multidisciplinary approach. oncodesign-services.comcivis.eu Modern drug discovery is no longer a linear process but a collaborative effort involving experts from various scientific fields, including chemistry, biology, pharmacology, and computational sciences. oncodesign-services.com This integration helps to streamline the drug development process, reduce redundancies, and maximize the chances of identifying a potent and selective drug candidate. oncodesign-services.com By bringing diverse expertise to bear on the challenges of drug development, potential liabilities can be identified and addressed much earlier in the timeline. drugdiscoverytrends.com

The synergy between different disciplines is crucial at every stage of research for this compound. For example, medicinal chemists can synthesize and optimize derivatives of the compound to improve its properties, while biologists and pharmacologists can evaluate its efficacy and mechanism of action in relevant disease models. oncodesign-services.com Concurrently, computational scientists can use molecular modeling and simulations to predict how the compound will interact with its target and to guide the design of new analogs. nih.govresearchgate.net This collaborative ecosystem fosters innovation and is essential for navigating the complexities of drug discovery and development. civis.eu

Table 3: Roles of Different Disciplines in this compound Research

| Discipline | Key Responsibilities and Contributions | Impact on this compound Development |

|---|---|---|

| Medicinal Chemistry | Design, synthesis, and optimization of this compound and its analogs. | Improving potency, selectivity, and pharmacokinetic properties. |

| Molecular & Cellular Biology | Target identification and validation, elucidation of the mechanism of action at the molecular level. oncodesign-services.com | Understanding how this compound exerts its therapeutic effects. |

| Pharmacology | In vitro and in vivo studies to assess efficacy, safety, and pharmacokinetic/pharmacodynamic relationships. humanspecificresearch.org | Determining the therapeutic window and potential side effects. |

| Computational Science | Molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies. nih.govresearchgate.net | Predicting binding affinity, guiding lead optimization, and reducing the number of compounds to be synthesized and tested. researchgate.net |

| Pathology | Evaluation of tissue samples from preclinical studies to assess efficacy and toxicity. drugdiscoverytrends.com | Identifying on-target and off-target effects at the tissue level. |

Addressing Unmet Needs and Knowledge Gaps in this compound Research

As with any investigational compound, there are inherent knowledge gaps in the early stages of research for this compound. Addressing these unmet needs is crucial for advancing the compound through the development pipeline. An unmet need in this context refers to the gap between the existing knowledge about this compound and the information required to fully characterize its therapeutic potential and safety profile. manchester.ac.uk Identifying and systematically addressing these gaps is a cornerstone of a robust drug development program.

Key knowledge gaps for a novel compound like this compound would likely include a complete understanding of its long-term effects, the identification of predictive biomarkers to select patients who are most likely to respond, and a full elucidation of all its molecular targets to anticipate potential off-target effects. Research efforts must be strategically directed to fill these gaps. For example, long-term toxicology studies in relevant animal models would be necessary, alongside efforts to discover and validate biomarkers through genomic or proteomic analysis of preclinical samples.

Table 4: Unmet Needs and Research Strategies for this compound

| Unmet Need / Knowledge Gap | Description | Proposed Research Strategy |

|---|---|---|

| Complete Mechanism of Action | The full spectrum of molecular targets and pathways modulated by this compound may not be known. | Proteomics and transcriptomics studies on cells treated with this compound to identify all affected proteins and genes. |

| Predictive Biomarkers | Lack of biomarkers to identify patients who will benefit most from treatment with this compound. oncodesign-services.com | Analysis of preclinical models and patient samples (if available) to correlate molecular signatures with response to the compound. |

| Resistance Mechanisms | The potential for cancer cells or pathogens to develop resistance to this compound is unknown. | In vitro studies to generate resistant cell lines and subsequent genomic analysis to identify resistance mutations. |

| Long-Term Safety Profile | The effects of chronic administration of this compound are not yet established. | Long-term in vivo toxicology studies in at least two species to assess for any cumulative toxicities. |

| Translational Data | The extent to which preclinical findings will translate to humans is uncertain. moleculardevices.com | Development of more predictive preclinical models, such as patient-derived organoids, to bridge the gap between animal studies and human clinical trials. moleculardevices.com |

Role of this compound Research in Advancing Drug Discovery Paradigms

The research and development of a specific molecule like this compound can do more than just potentially lead to a new medicine; it can also contribute to the evolution of drug discovery paradigms. The challenges encountered and the solutions developed during the investigation of a novel compound often drive innovation in methodologies and technologies. acs.org The traditional drug discovery process is lengthy and costly, and there is a continuous search for new approaches to improve efficiency and success rates. humanspecificresearch.orgnih.gov

For instance, if this compound is found to have a very specific interaction with a novel target, it could validate that target for a whole new class of drugs. The development of a companion diagnostic to identify a responsive patient population for this compound would be a step forward in personalized medicine. Furthermore, overcoming challenges in its synthesis or formulation could lead to new chemical or drug delivery techniques that can be applied to other compounds. The shift towards using more physiologically relevant models like 3D organoids in the preclinical testing of this compound could also help to advance the paradigm away from less predictive 2D cell culture and animal models. moleculardevices.commoleculardevices.com

Q & A

Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data for C₂₄H₁₈FN₃O₇?

- Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ) to identify root causes . For example:

- Principal Contradiction : High in vitro IC₅₀ (e.g., 10 μM) vs. poor in vivo bioavailability.

- Resolution : Optimize formulation (nanoparticle encapsulation) or probe metabolic liabilities (CYP450 assays). Use PK/PD modeling to bridge gaps .

Q. What computational approaches are robust for predicting the binding mode of C₂₄H₁₈FN₃O₇ to target proteins with conflicting crystallography data?

- Methodological Answer : Perform ensemble docking using multiple protein conformations (MD snapshots). Validate with MM-GBSA binding energy calculations and compare to mutagenesis data. If contradictions persist, propose alternative binding sites or allosteric mechanisms in the "Discussion" section .

Q. How should researchers design experiments to isolate the effects of stereochemistry on C₂₄H₁₈FN₃O₇'s pharmacological profile?

- Methodological Answer : Synthesize enantiomers via chiral resolution (HPLC with amylose columns) or asymmetric catalysis. Test each enantiomer in target assays (e.g., kinase inhibition) and ADME models. Use statistical tools (ANOVA) to confirm significance of stereospecific effects .

Data Analysis & Presentation

Q. What frameworks are effective for prioritizing conflicting bioactivity data across multiple assays?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to rank datasets . For example:

| Assay Type | IC₅₀ (μM) | Selectivity Index | Priority Rank |

|---|---|---|---|

| Target A | 0.5 | 10x | 1 |

| Target B | 5.0 | 2x | 3 |

| Use this table to justify focus on Target A in further studies . |

Q. How can researchers ensure reproducibility when reporting synthetic yields and spectral data?

- Methodological Answer : Adhere to COSY and CIF standards for NMR and crystallography data. Provide raw instrument files (e.g., Bruker .zip) in repositories like Zenodo. Include step-by-step protocols for critical steps (e.g., column chromatography gradients) .

Advanced Contradiction Management

Q. What methodologies address inconsistencies between theoretical logP calculations and experimental partition coefficients?

Q. How should researchers structure a study to differentiate between direct and off-target effects of C₂₄H₁₈FN₃O₇ in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.